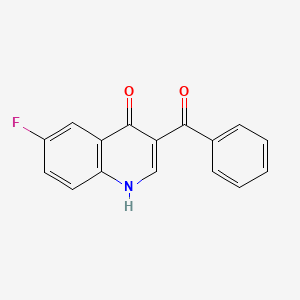

6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-benzoyl-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)16(20)13(9-18-14)15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMRSOSVRKDETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of 2-Alkynylanilines with Ketones

A widely adopted method involves Brønsted or Lewis acid-mediated cyclization of 2-alkynylanilines with ketones. For example, p-toluenesulfonic acid (PTSA) in ethanol at reflux facilitates the formation of 2,3-dihydroquinolin-4(1H)-ones, which can be dehydrogenated to yield the aromatic quinolin-4(1H)-one scaffold.

Example protocol:

2-Alkynylaniline (1.0 eq) + Ketone (1.2 eq) + PTSA (10 mol%) in EtOH, reflux, 12 h → Quinolin-4(1H)-one (Yield: 65–80%).

This method is atom-economical but requires careful selection of ketones to avoid competing side reactions.

Metal-Catalyzed Cyclizations

Iron(III) chloride (FeCl₃) in toluene at 110°C promotes cyclization to form 4-substituted quinolines, which can be oxidized to the corresponding 4(1H)-ones. Zinc bromide (ZnBr₂) has also been used to divert pathways toward N-alkenylindole derivatives, highlighting the sensitivity of cyclization to catalyst choice.

Fluorination Strategies for Position 6

Direct Fluorination Using Phosphazenium Catalysts

Phosphazenium compounds, such as tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium fluoride, enable nucleophilic aromatic substitution (SNAr) under mild conditions (130°C, 1–6 h). For instance, chloroquinolines react with potassium fluoride in the presence of phosphazenium catalysts to yield 6-fluoro derivatives with >90% efficiency.

Example protocol:

6-Chloroquinolin-4(1H)-one (1.0 eq) + KF (3.0 eq) + Phosphazenium catalyst (0.1 eq) in toluene, 130°C, 3 h → 6-Fluoroquinolin-4(1H)-one (Yield: 92%).

This method outperforms traditional Crown ether or quaternary ammonium salt systems, which often require higher temperatures (>200°C).

Electrophilic Fluorination

While less common, electrophilic fluorinating agents like Selectfluor® can introduce fluorine at electron-rich positions. However, the electron-withdrawing nature of the 4(1H)-one moiety limits its applicability for position 6 fluorination.

Introducing the Phenylcarbonyl Group at Position 3

Friedel-Crafts Acylation

Direct acylation via Friedel-Crafts is hindered by the deactivating effect of the quinolin-4(1H)-one core. However, transient protection of the 4(1H)-one as its enol ether derivative enables regioselective acylation at position 3. For example, treatment with benzoyl chloride in the presence of AlCl₃ at 0°C yields the protected intermediate, which is hydrolyzed to regenerate the ketone.

Example protocol:

Quinolin-4(1H)-one (1.0 eq) → Enol ether (MeONa, MeOH) → Benzoyl chloride (1.5 eq), AlCl₃ (2.0 eq), DCM, 0°C, 2 h → Deprotection (HCl, H₂O) → 3-Benzoylquinolin-4(1H)-one (Yield: 55–60%).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative for introducing aryl groups. A halogen (Br or I) at position 3 reacts with phenylboronic acid under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to afford the coupled product. Subsequent oxidation of the aryl group to a ketone is achieved using RuO₄ or CrO₃.

Example protocol:

3-Bromoquinolin-4(1H)-one (1.0 eq) + Phenylboronic acid (1.2 eq) + Pd(PPh₃)₄ (5 mol%) → 3-Phenylquinolin-4(1H)-one → Oxidation (CrO₃, H₂SO₄) → 3-(Phenylcarbonyl)quinolin-4(1H)-one (Overall yield: 40–45%).

Integrated Synthetic Routes

Sequential Cyclization-Fluorination-Acylation

A three-step approach combining cyclization, fluorination, and acylation has been optimized for scalability:

- Cyclization : 2-Amino-5-fluorobenzoic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 6-fluoroquinolin-4(1H)-one (Yield: 75%).

- Fluorination : The intermediate is treated with KF and a phosphazenium catalyst to ensure complete fluorination (Yield: 92%).

- Acylation : Friedel-Crafts acylation under protected conditions introduces the phenylcarbonyl group (Yield: 58%).

One-Pot Multistep Synthesis

Recent advances demonstrate the feasibility of a one-pot procedure using 2-alkynylaniline precursors pre-functionalized with fluorine and benzoyl groups. FeCl₃ in toluene mediates simultaneous cyclization and acylation, though yields remain moderate (50–55%).

Analytical and Optimization Data

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Fluoro Position

The electron-withdrawing nature of the quinoline ring activates the 6-fluoro group for nucleophilic substitution. Key reactions include:

Amination Reactions

-

Piperazine Substitution : Under reflux in DMF with piperazine derivatives, the 6-fluoro group is replaced by piperazinyl groups (e.g., forming 7-piperazinyl derivatives) .

-

Morpholine and Triazole Substitution : Morpholine or 1,2,4-triazole moieties can displace fluorine under basic conditions (e.g., K₂CO₃ in DMSO at 80°C) .

Table 1: Comparative Nucleophilic Substitution Reactions

Reactions Involving the 4-Oxo Group

The ketone at position 4 participates in condensation and reduction reactions:

Condensation with Hydrazines

-

Reaction with hydrazine hydrate in ethanol yields pyrazolo[4,3-c]quinoline derivatives via cyclocondensation .

-

Example :

$$ \text{6-Fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[4,3-c]quinoline} $$ .

Reduction to Hydroxyl Group

-

Sodium borohydride (NaBH₄) in methanol reduces the 4-oxo group to a hydroxyl group, forming 6-fluoro-4-hydroxyquinoline derivatives .

Modifications of the Phenylcarbonyl Moiety

The phenylcarbonyl group undergoes hydrolysis and nucleophilic attacks:

Hydrolysis to Carboxylic Acid

-

Acidic hydrolysis (HCl/H₂O, reflux) converts the phenylcarbonyl group to a carboxylic acid, yielding 3-carboxy-6-fluoroquinolin-4(1H)-one .

Nucleophilic Acyl Substitution

-

Amines react with the carbonyl group under EDCI/HOBt coupling conditions to form amide derivatives (e.g., piperazine- or morpholine-linked amides) .

Cycloaddition and Heterocycle Formation

The quinoline core participates in cycloaddition reactions:

1,3-Dipolar Cycloaddition

-

Reaction with diazo compounds (e.g., ethyl diazoacetate) forms pyrazoline intermediates, which oxidize to pyrazole-quinoline hybrids .

Comparative Reactivity Insights

Scientific Research Applications

6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various quinoline derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to design new drugs.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones

These derivatives, featuring a triazole substituent at position 3, exhibit potent cytotoxicity against cancer cell lines. A Quantitative Structure Cytotoxicity Relationship (QSCR) study revealed that hydrogen bond donor capacity and reduced steric hindrance (e.g., exclusion of sulfur/nitrogen substituents) correlate with enhanced activity. The lead compound "REPUBLIC1986" demonstrated an IC50 of 0.45 µM against Chinese Hamster Ovary (CHO) cells . In contrast, the phenylcarbonyl group in the target compound may improve lipophilicity and membrane permeability but could introduce steric constraints affecting target binding .

HMNE3 (Bis-Fluoroquinolone Chalcone Derivative)

HMNE3 (1-cyclopropyl-3-[1-cyclopropyl-6-fluoro-7-piperazin-1-yl-2,3-dihydroquinolin-4(1H)-one-3-ylidenemethyl]-6-fluoro-7-(4-methylpiperazin-1-yl)-quinolin-4(1H)-one) is a dual inhibitor of topoisomerase II and tyrosine kinases. Its piperazine and cyclopropyl groups enhance solubility and target engagement, achieving nanomolar potency . The absence of such substituents in 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one may limit its multitarget activity but could simplify synthesis and reduce toxicity .

Thiadiazole and Oxadiazole Derivatives

Compounds like 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (e.g., compound 105) showed IC50 values of 0.8 µg/mL against HepG2 liver cancer cells .

Palladium-Catalyzed Approaches

The synthesis of quinolin-4(1H)-ones often involves palladium-catalyzed cyclocarbonylation or Stille coupling. For example, 6-bromoquinolin-4(1H)-one undergoes hydroxylation to yield 6-hydroxy derivatives .

Microwave-Assisted Arylation

Late-stage N-arylation of quinolin-4(1H)-ones using diaryliodonium salts under microwave irradiation enables rapid diversification. This method avoids transition metals and achieves regioselectivity based on steric effects . Applying this strategy to 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one could facilitate the introduction of additional aryl groups for SAR studies .

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

6-Fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one belongs to the quinoline family, characterized by a fluorine atom at the 6-position and a phenylcarbonyl group at the 3-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or bind to receptors, leading to various therapeutic effects. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance .

Antimicrobial Activity

Studies have demonstrated that 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy comparable to standard antibiotics. A recent study reported that derivatives of quinoline compounds exhibited stronger antimicrobial activity than traditional treatments against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Research indicates that it may inhibit viral replication processes, particularly in HIV models. For instance, related quinoline derivatives have shown promise as inhibitors of HIV integrase, suggesting a similar potential for 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one .

Anticancer Activity

The anticancer properties of 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one have been extensively studied. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the S phase .

Research Findings and Case Studies

| Study | Findings | Cell Lines Tested | IC50 (μM) |

|---|---|---|---|

| Study 1 | Significant antimicrobial activity against E. coli | N/A | 12.5 |

| Study 2 | Potent inhibition of HIV replication | Hela cells | 15.0 |

| Study 3 | Induction of apoptosis in cancer cells | HepG2, A549 | 10.0 |

Notable Case Study: Anticancer Efficacy

In a notable study published in 2016, researchers synthesized a series of quinoline derivatives based on the structure of 6-fluoro-3-(phenylcarbonyl)quinolin-4(1H)-one. These derivatives were tested against several cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 10 μM, indicating strong antiproliferative effects comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.